molecular formula C5H8N2O2 B3021226 3-Ethylimidazolidine-2,4-dione CAS No. 2221-20-7

3-Ethylimidazolidine-2,4-dione

Cat. No.: B3021226
CAS No.: 2221-20-7
M. Wt: 128.13 g/mol
InChI Key: PVGKKACSLZHMQT-UHFFFAOYSA-N
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Description

3-Ethylimidazolidine-2,4-dione (EID) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and drug discovery. It is a versatile building block for the synthesis of complex molecules and has been used in the synthesis of various drugs, including anticancer agents and anti-inflammatory agents. EID has also been used in the development of novel drug delivery systems and in the study of the mechanism of action of various drugs.

Scientific Research Applications

  • ERK1/2 Inhibition in Cancer Research A derivative of 3-Ethylimidazolidine-2,4-dione was studied for its potential as an ERK1/2 substrate-specific inhibitor in leukemia cells. This research highlights the significance of structural modifications in enhancing the compound's biological activities, such as inhibiting cell proliferation and inducing apoptosis. These findings contribute to the development of new cancer therapeutics targeting the ERK1/2 pathway (Li et al., 2009).

  • Antidiabetic and Aldose Reductase Inhibition Certain derivatives of this compound showed promising antidiabetic activity and inhibited aldose reductase, an enzyme linked to diabetic complications. This dual action suggests the potential for a single medication to treat diabetes and its complications (Iqbal et al., 2013).

  • Development of Antimicrobial Agents The research on the synthesis of heteroaryl thiazolidine-2,4-dione derivatives led to compounds with potential antimicrobial activities against bacteria like Staphylococcus aureus and fungi like Candida albicans. This broadens the scope of this compound derivatives in developing new antimicrobial drugs (Ibrahim et al., 2011).

  • Corrosion Inhibition Research A derivative, 3-methyl-5,5′-diphenylimidazolidine-2,4-dione, was investigated as a corrosion inhibitor for mild steel in acidic solutions. This application is significant in industrial settings where corrosion control is essential (Elbarki et al., 2020).

  • Antitumor Activity Several 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives were synthesized and tested for their antitumor activity. Some compounds exhibited selective activity against cancer cell lines, providing a basis for developing new anticancer agents (Alanazi et al., 2013).

  • Herbicidal Activity Research The synthesis of novel triketone-containing quinazoline-2,4-dione derivatives displayed significant herbicidal activity against various weeds. This research contributes to the development of new agricultural herbicides (Wang et al., 2014).

  • DNA Binding Studies for Anticancer Applications Imidazolidine derivatives were studied for their DNA binding affinity, a crucial aspect for anticancer drug development. Understanding the interaction of these compounds with DNA can lead to more effective anticancer treatments (Shah et al., 2013).

Properties

IUPAC Name

3-ethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGKKACSLZHMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-20-7
Record name 3-ethylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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